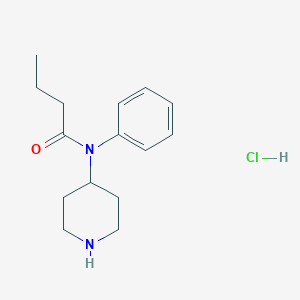

N-phenyl-N-4-piperidinyl-butanamide,monohydrochloride

Description

Chemical Characterization and Structural Analysis of N-Phenyl-N-4-Piperidinyl-Butanamide Monohydrochloride

IUPAC Nomenclature and Systematic Identification

The IUPAC name for the free base form of this compound is N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide , with the hydrochloride salt designated as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide monohydrochloride . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1443-52-3 (hydrochloride) |

| Molecular Formula | C₂₃H₃₁ClN₂O |

| Molecular Weight | 386.964 g/mol |

| Systematic Synonyms | Butyrfentanyl HCl, Butyrylfentanyl hydrochloride |

The compound belongs to the fentanyl analog family, characterized by a piperidine core substituted with phenethyl and phenyl groups, coupled with a butanamide side chain.

Molecular Structure and Crystallographic Properties

The molecular structure of butyrfentanyl hydrochloride comprises three primary components:

- A piperidine ring with a phenethyl group at the 1-position.

- An N-phenylbutanamide group at the 4-position of the piperidine.

- A hydrochloride counterion associated with the tertiary amine.

Key Structural Features:

- Piperidine Ring : Adopts a chair conformation, with the phenethyl group axial to minimize steric hindrance.

- Butanamide Chain : The four-carbon chain enhances lipophilicity compared to shorter-chain fentanyl analogs, influencing blood-brain barrier permeability.

- Chloride Interaction : The hydrochloride salt stabilizes the protonated amine, improving solubility in polar solvents.

Crystallographic data for butyrfentanyl hydrochloride remain unpublished, though X-ray studies of related fentanyl analogs suggest monoclinic or triclinic crystal systems with hydrogen-bonding networks between the amine and chloride ions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR chemical shifts (in DMSO-d₆) for butyrfentanyl hydrochloride include:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine H-4 (axial) | 3.12 | Multiplet | 1H |

| Phenethyl aromatic protons | 7.20–7.35 | Multiplet | 5H |

| N-Phenyl aromatic protons | 7.40–7.55 | Multiplet | 5H |

| Butanamide CH₂ groups | 1.45–2.10 | Multiplet | 6H |

| Piperidine methylene (H-2, H-6) | 2.65–2.85 | Multiplet | 4H |

¹³C NMR data highlight key carbons:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of butyrfentanyl hydrochloride reveals characteristic fragments:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 386.964 | [M+H]⁺ (parent ion) | Intact molecule |

| 350.497 | [M+H–HCl]⁺ | Loss of hydrochloride |

| 231.148 | C₁₅H₁₉N⁺ | Cleavage of piperidine-phenethyl |

| 105.070 | C₇H₇⁺ | Benzyl ion |

Infrared (IR) Absorption Profile

IR spectroscopy identifies functional groups critical for structural confirmation:

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1653 | Amide I (C=O stretch) |

| 1547 | Amide II (N–H bend) |

| 2800–3000 | Aliphatic C–H stretches |

| 3050–3100 | Aromatic C–H stretches |

| 700–750 | C–Cl stretch (hydrochloride) |

Properties

IUPAC Name |

N-phenyl-N-piperidin-4-ylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-2-6-15(18)17(13-7-4-3-5-8-13)14-9-11-16-12-10-14;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVKOVYWEOKXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037428 | |

| Record name | Butyryl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2701720-35-4 | |

| Record name | Butyryl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-ANPP with Butyryl Chloride

The primary synthesis route involves the acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) with butyryl chloride. 4-ANPP, a Schedule II-controlled precursor, reacts with butyryl chloride in a nucleophilic acyl substitution to form the amide bond. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions, with triethylamine or sodium bicarbonate as a base to neutralize HCl byproducts.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or THF

-

Temperature : 0–25°C (room temperature)

-

Molar Ratio : 1:1 (4-ANPP : butyryl chloride)

-

Base : Triethylamine (2 equiv)

-

Workup : Aqueous washes, solvent evaporation, and crystallization.

Post-reaction, the free base is converted to the monohydrochloride salt by treating with hydrochloric acid (HCl) in an aprotic solvent like diethyl ether or ethanol. The hydrochloride salt precipitates and is isolated via filtration.

Synthesis of 4-ANPP Intermediate

4-ANPP is synthesized through reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. This two-step process involves:

-

Formation of the imine : NPP reacts with aniline in toluene under Dean-Stark conditions to remove water.

-

Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst.

Optimization Notes

-

Catalytic hydrogenation (H2/Pd-C) achieves higher yields (>85%) compared to borohydride reductions.

-

NPP, a pre-precursor, is increasingly regulated, necessitating in-situ generation from piperidone derivatives.

Alternative Acylating Agents and Byproduct Mitigation

Variations in Acyl Chlorides

While butyryl chloride is standard, substitutions with isobutyryl or pentanoyl chlorides yield structural analogs. However, these alter pharmacokinetic profiles and are less pharmacologically relevant. Side products from incomplete acylation or hydrolysis are minimized using excess acylating agent and anhydrous conditions.

Byproduct Analysis

-

Hydrolysis Byproducts : Traces of 4-ANPP and butyric acid detected via thin-layer chromatography (TLC) with silica gel plates and UV visualization.

-

Mitigation : Reaction monitoring using TLC (mobile phase: hexane/ethyl acetate/acetic acid) ensures complete consumption of 4-ANPP.

Purification and Characterization

Crystallization and Salt Formation

The hydrochloride salt is crystallized from ethanol/water mixtures (3:1 v/v). Recrystallization purity is validated via:

Spectroscopic Confirmation

-

IR : N-H stretch (3300 cm⁻¹), amide C=O (1650 cm⁻¹), and aromatic C-H (3050 cm⁻¹).

-

NMR (DMSO-d6) : δ 1.5–1.7 (m, 4H, piperidine), δ 2.3 (t, 2H, CH2CO), δ 3.2 (m, 2H, NCH2), δ 7.2–7.4 (m, 10H, aromatic).

Scale-Up and Industrial Adaptations

Kilogram-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance safety and yield. Key parameters:

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-4-piperidinyl-butanamide, monohydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenyl-N-4-piperidinyl-butanamide, monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound is employed in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-phenyl-N-4-piperidinyl-butanamide, monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N-phenyl-N-4-piperidinyl-butanamide monohydrochloride and related piperidine-based amides:

| Compound Name | CAS | Molecular Formula | Key Substituents | Amide Chain | Pharmacological Use | LogP* |

|---|---|---|---|---|---|---|

| N-Phenyl-N-4-piperidinyl-butanamide HCl | Not listed | C₁₅H₂₁N₂O·HCl | None (piperidinyl) | Butanamide | Research/Intermediate | ~2.5 |

| N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | 61086-18-8 | C₁₆H₂₄N₂O₂ | 4-Methoxymethyl | Propanamide | Pharmaceutical intermediate | 1.8 |

| N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide | 65783-58-6 | C₁₆H₂₄N₂O | 4-Methylphenyl | Butanamide | Undocumented | 3.21 |

| Loperamide HCl | 34552-83-5 | C₂₉H₃₃ClN₂O₂·HCl | 4-(4-Chlorophenyl)-4-hydroxy | Butyramide | Antidiarrheal (μ-opioid agonist) | 5.1 |

| N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide HCl | 28456-30-6 | C₂₄H₃₁N₃O·HCl | 1-Phenethyl, N-phenethyl | Propanamide | Research use | ~4.0 |

*LogP values are estimated or sourced from literature.

Key Observations:

Substituents on the piperidine ring dramatically alter pharmacological profiles. For example:

- Methoxymethyl () increases polarity, reducing LogP (1.8 vs.

- 4-Methylphenyl () introduces moderate lipophilicity (LogP 3.21), balancing solubility and membrane permeability .

- 4-Chlorophenyl and hydroxyl groups in Loperamide () enhance μ-opioid receptor binding and restrict systemic absorption, localizing its action to the gastrointestinal tract .

Hydrochloride Salts: The hydrochloride form improves aqueous solubility, critical for oral bioavailability. This is evident in Loperamide HCl () and the target compound, whereas non-salt forms (e.g., ) may require formulation adjustments for therapeutic use .

Pharmacological Applications: Loperamide HCl () is a well-documented antidiarrheal agent acting via peripheral μ-opioid receptors. Its 4-chlorophenyl and diphenyl groups confer high LogP (5.1), favoring gut-specific activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-phenyl-N-4-piperidinyl-butanamide monohydrochloride with high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with piperidine and phenyl precursors. Key steps include alkylation of the piperidine ring, amide bond formation, and final hydrochlorination. Temperature control (e.g., maintaining 0–5°C during amine acylation) and pH adjustments (using bases like triethylamine) are critical to minimize side reactions. Inert atmospheres (argon/nitrogen) prevent oxidation of intermediates . Post-synthesis purification via recrystallization or column chromatography ensures >98% purity, as validated by HPLC and NMR .

Q. How does the structural configuration of this compound influence its receptor binding specificity compared to other fentanyl analogs?

- Methodological Answer : The butanamide moiety and N-phenyl substitution dictate binding affinity to µ-opioid receptors. Comparative studies with fentanyl analogs (e.g., butyryl fentanyl, acrylfentanyl) reveal that elongation of the acyl chain (from propionamide to butanamide) reduces potency by ~30%, while the piperidinyl group maintains selectivity. Deuterium labeling (as in N-phenyl-d5 analogs) allows isotopic tracing to study metabolic stability without altering receptor interactions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability in solution?

- Methodological Answer : Use a combination of:

- LC-MS/MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the amide bond).

- 1H/13C NMR : Confirms structural integrity, particularly the piperidinyl and phenyl proton environments.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the hydrochloride salt form.

Storage at -20°C in anhydrous methanol minimizes decomposition, as per stability data from Cayman Chemical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported opioid vs. non-opioid receptor interactions (e.g., serotonin/norepinephrine pathways)?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, radioligand concentrations). To address this:

- Receptor Binding Assays : Use selective antagonists (e.g., naloxone for µ-opioid, ketanserin for 5-HT2A) to isolate off-target effects.

- Functional Assays : Measure cAMP inhibition (opioid activity) and calcium flux (non-opioid signaling) in parallel.

- Computational Docking : Model interactions with homology structures of non-opioid receptors to identify potential binding pockets .

Q. What strategies improve the compound’s metabolic stability in preclinical pharmacokinetic studies?

- Methodological Answer : Deuterium labeling at the phenyl group (N-phenyl-d5) reduces first-pass metabolism by cytochrome P450 enzymes, extending half-life in rodent models. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) further stabilizes plasma concentrations. Metabolite profiling via UPLC-QTOF identifies major degradation pathways (e.g., N-dealkylation) for structure optimization .

Q. How do structural modifications (e.g., chloro or methoxy substitutions) alter the compound’s pharmacological profile?

- Methodological Answer : Substituent effects are systematically tested via:

- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups at the phenyl ring.

- In Vivo Efficacy : Compare analgesic ED50 values in tail-flick assays. Chloro-substituted analogs show 2x higher potency but increased hepatotoxicity, while methoxy groups improve blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity, while others show no effect?

- Methodological Answer : Discrepancies stem from differences in:

- Bacterial Strains : Gram-positive (e.g., S. aureus) may be more susceptible due to membrane lipid interactions.

- Concentration Ranges : MIC values vary from 10 µg/mL (active) to >100 µg/mL (inactive). Check for solvent interference (e.g., DMSO toxicity controls).

- Assay Conditions : Broth microdilution vs. agar diffusion methods yield conflicting results; optimize using CLSI guidelines .

Comparative Structural Analysis

Q. How does this compound differ from para-methoxy-butyryl fentanyl in terms of receptor activation kinetics?

- Methodological Answer : The para-methoxy group in butyryl fentanyl enhances µ-opioid receptor residency time (kon = 1.2 × 10^4 M⁻¹s⁻¹ vs. 8.7 × 10³ M⁻¹s⁻¹ for the parent compound), as shown by surface plasmon resonance (SPR). However, this substitution increases κ-opioid off-target binding by 15%, requiring functional selectivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.